N-(2-methoxyphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
N-(2-methoxyphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is a complex organic compound with a molecular formula of C21H20N2O4S. This compound is known for its unique chemical structure, which includes a methoxyphenyl group, a methylphenylsulfonyl group, and a benzamide core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an amine derivative to form a urea linkage . This reaction is carried out under controlled conditions, often in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., DBU), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane or ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-methoxyphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(2-Methoxyphenyl)amino]sulfonyl}-4-methylphenyl)cyclopropanecarboxamide
- N-(2-Methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Uniqueness
N-(2-methoxyphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-16-8-14-19(15-9-16)29(26,27)24(2)18-12-10-17(11-13-18)22(25)23-20-6-4-5-7-21(20)28-3/h4-15H,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQNEPPTBXVHTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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